2-[(Piperidin-1-yl)methyl]piperazine
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Overview
Description
2-[(Piperidin-1-yl)methyl]piperazine is a heterocyclic organic compound that features two nitrogen atoms within its structure. It is a derivative of piperazine and piperidine, both of which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-1-yl)methyl]piperazine typically involves the reaction of piperidine with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-1-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Scientific Research Applications
2-[(Piperidin-1-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(Piperidin-1-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
1-(2-Pyridinyl)piperazine: A derivative with a pyridine ring attached to the piperazine moiety.
Uniqueness
2-[(Piperidin-1-yl)methyl]piperazine is unique due to its dual piperidine and piperazine structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets compared to its individual components .
Properties
CAS No. |
70403-31-5 |
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Molecular Formula |
C10H21N3 |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)piperazine |
InChI |
InChI=1S/C10H21N3/c1-2-6-13(7-3-1)9-10-8-11-4-5-12-10/h10-12H,1-9H2 |
InChI Key |
PJMTXHIVIVRHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CNCCN2 |
Origin of Product |
United States |
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